molecular formula C13H5ClF5NO B4656061 4-chloro-N-(pentafluorophenyl)benzamide

4-chloro-N-(pentafluorophenyl)benzamide

Cat. No.: B4656061
M. Wt: 321.63 g/mol
InChI Key: DIGBFZLIIJQGJJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(pentafluorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with a chlorine atom at the para position and a pentafluorophenyl group attached via an amide linkage. This compound is notable for its structural rigidity and electronic properties due to the electron-withdrawing effects of the pentafluorophenyl group and the chloro substituent. It serves as a precursor or intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors . Its crystalline structure has been analyzed using techniques like X-ray diffraction (XRD) and computational modeling .

Properties

IUPAC Name

4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF5NO/c14-6-3-1-5(2-4-6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGBFZLIIJQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pentafluorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with pentafluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

The reaction can be represented as follows:

4-chlorobenzoyl chloride+pentafluoroaniline4-chloro-N-(pentafluorophenyl)benzamide+HCl\text{4-chlorobenzoyl chloride} + \text{pentafluoroaniline} \rightarrow \text{4-chloro-N-(pentafluorophenyl)benzamide} + \text{HCl} 4-chlorobenzoyl chloride+pentafluoroaniline→4-chloro-N-(pentafluorophenyl)benzamide+HCl

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(pentafluorophenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-(pentafluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pentafluorophenyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets. The chloro group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-chloro-N-(pentafluorophenyl)benzamide, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents Key Properties Applications References
4-Chloro-N-(pentafluorophenyl)benzamide Benzamide: Cl at C4; Amide: pentafluorophenyl High crystallinity, logP ~3.5 (lipophilic), strong hydrogen-bonding capability Enzyme inhibitor precursors, crystallography studies
4-Chloro-N-(4-chlorophenyl)benzamide Benzamide: Cl at C4; Amide: 4-Cl-phenyl Moderate solubility in DMSO, planar structure Stabilizer of tumor suppressor Pdcd4
4-Chloro-N-(3-chlorophenyl)benzamide Benzamide: Cl at C4; Amide: 3-Cl-phenyl XRD-validated bond lengths: C-Cl (1.73 Å), C=O (1.21 Å); logP ~3.1 Antimicrobial agent, structural modeling studies
4-Chloro-N-(2-phenoxyphenyl)benzamide Benzamide: Cl at C4; Amide: 2-phenoxyphenyl Crystallographic space group P2₁/c, Z = 4; dihedral angle 85.3° between rings Material science, crystal engineering
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Benzamide: Cl at C5, OH at C2; Amide: 4-NO₂-phenyl High cytotoxicity (IC₅₀ < 30 µM), inhibits sulfate-reducing bacteria Antimicrobial, potential anticancer agent
4-Chloro-N-(2-{[5-(trifluoromethyl)pyridyl]sulfonyl}ethyl)benzamide Benzamide: Cl at C4; Amide: ethyl-sulfonyl-pyridyl Covalent binding to PPARδ (Cys249), logD ~2.8, t₁/₂ = 6.5 h (in vitro) PPARδ antagonist, tool for studying lipid metabolism

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance cytotoxicity and target binding (e.g., PPARδ inhibition in ). Hydroxy groups (e.g., 5-chloro-2-hydroxy derivatives) improve solubility but reduce lipophilicity, impacting membrane permeability .

Structural and Crystallographic Differences: Dihedral Angles: Derivatives with bulky substituents (e.g., 2-phenoxyphenyl) exhibit larger dihedral angles between aromatic rings (~85° vs. ~30° in simpler analogs), affecting packing efficiency and melting points . Hydrogen Bonding: The pentafluorophenyl group in the parent compound enables stronger C-F···H-N interactions compared to chlorophenyl analogs, influencing crystal stability .

Synthetic Routes :

  • Most analogs are synthesized via amide coupling (e.g., DCC-mediated reactions) or nucleophilic substitution (e.g., thiourea formation in ).
  • Yields vary significantly: 40% for 4-chloro-N-(3-fluoro-1-hydroxypropyl)benzamide vs. >80% for simpler chlorophenyl derivatives .

Spectroscopic Signatures :

  • FT-IR spectra show distinct C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹), with shifts observed in nitro- or hydroxy-substituted derivatives .

Research Implications

  • Medicinal Chemistry : The pentafluorophenyl group’s electronegativity and metabolic stability make it advantageous for drug design, though toxicity risks require optimization (e.g., replacing with trifluoromethylpyridyl in ).
  • Material Science : Crystallographic studies (e.g., using Mercury software ) highlight the role of halogen bonding in designing porous materials or co-crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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